(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
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Overview
Description
(3-methanesulfonylcyclobutyl)methanol, mixture of diastereomers, is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methanesulfonyl group and a methanol group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-superimposable mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methanesulfonylcyclobutyl)methanol typically involves the cyclization of suitable precursors followed by the introduction of the methanesulfonyl and methanol groups. One common synthetic route includes the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonyl derivative, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of (3-methanesulfonylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to separate the diastereomers and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(3-methanesulfonylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of cyclobutylthiol derivatives
Substitution: Formation of substituted cyclobutyl derivatives
Scientific Research Applications
(3-methanesulfonylcyclobutyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methanesulfonylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(3-methanesulfonylcyclopropyl)methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
(3-methanesulfonylcyclopentyl)methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
(3-methanesulfonylcyclohexyl)methanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
(3-methanesulfonylcyclobutyl)methanol is unique due to its specific ring size and the presence of both methanesulfonyl and methanol groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1892413-23-8 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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